2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate
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Overview
Description
“2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate” is a compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 g/mol . The IUPAC name for this compound is 2-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO4/c10-5-6-1-2-7(11)3-9(6)4-8(12)13/h1-3,10H,4-5H2,(H-,11,12,13) . The canonical SMILES structure is C1=CC(=N+CC(=O)[O-])CO .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 84.5 Ų . It has a rotatable bond count of 2 . The compound is covalently bonded and its complexity is calculated to be 180 .Scientific Research Applications
Catalyst in Organic Synthesis
This compound serves as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols, as well as in the aminolysis of a polyglutamate .
Aminolysis Reactivity
It has shown advantageous reactivity in onium salt coupling reagents, particularly in the activation and aminolysis steps of structurally more hindered pyrimidine substrates .
Intermediate for Organic Synthesis
Acting as an intermediate, it is widely employed in various organic synthesis processes and serves as a laboratory reagent .
Inhibitory and Antioxidant Activity
Derivatives of this compound have been synthesized and evaluated for their inhibitory behavior and antioxidant activity, showing potential as antioxidative cores of multifunctional agents .
Iron Chelation
The synthesis and coordination ability towards Fe3+ have been studied, indicating its potential use in iron chelation therapies .
Safety and Hazards
properties
IUPAC Name |
2-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-6-1-2-7(11)3-9(6)4-8(12)13/h1-3,10H,4-5H2,(H-,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPIAMKLWFQNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1O)CC(=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate |
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